1,3-Bis(morpholin-4-ylmethyl)urea

Catalog No.
S12466310
CAS No.
6969-60-4
M.F
C11H22N4O3
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(morpholin-4-ylmethyl)urea

CAS Number

6969-60-4

Product Name

1,3-Bis(morpholin-4-ylmethyl)urea

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)urea

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16)

InChI Key

SNQPTCADDNMILA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)NCN2CCOCC2

1,3-Bis(morpholin-4-ylmethyl)urea is an organic compound characterized by its unique structure, which consists of a urea backbone flanked by two morpholin-4-ylmethyl groups. The molecular formula of this compound is C10H18N4O2C_{10}H_{18}N_{4}O_{2} and it has a molecular weight of approximately 218.28 g/mol. The presence of morpholine rings contributes to its solubility and reactivity, making it an interesting subject for various chemical and biological applications .

  • Oxidation: This compound can be oxidized to form corresponding N-oxides, typically using agents like hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can yield secondary amines, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The morpholine rings are capable of undergoing nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions.

The specific products formed from these reactions depend on the reagents and conditions used.

Research indicates that 1,3-Bis(morpholin-4-ylmethyl)urea exhibits potential biological activity. It is being investigated for its role as a therapeutic agent, particularly in the context of drug development targeting specific enzymes or receptors. The morpholine rings enhance binding affinity and specificity, which may contribute to its efficacy in modulating biological pathways .

The synthesis of 1,3-Bis(morpholin-4-ylmethyl)urea can be achieved through several methods:

  • Reaction of Morpholine with Formaldehyde and Urea:
    • Step 1: Morpholine reacts with formaldehyde to produce bis(morpholin-4-yl)methane.
    • Step 2: This intermediate is then reacted with urea under controlled conditions (e.g., heating) to yield 1,3-Bis(morpholin-4-ylmethyl)urea.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can improve scalability .

1,3-Bis(morpholin-4-ylmethyl)urea finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Medicine: Ongoing research explores its potential as a therapeutic agent targeting specific biological pathways.
  • Industry: This compound is utilized in the formulation of specialty chemicals and materials, including agrochemicals .

The interaction studies of 1,3-Bis(morpholin-4-ylmethyl)urea focus on its ability to modulate enzyme activity and receptor interactions. The unique structure allows for enhanced solubility and bioavailability, which are critical factors in drug design. Its mechanism of action may involve forming hydrogen bonds with target molecules, thus influencing their activity .

Several compounds share structural similarities with 1,3-Bis(morpholin-4-ylmethyl)urea:

Compound NameStructure CharacteristicsUnique Features
1,3-Bis(piperidin-4-ylmethyl)ureaContains piperidine ringsDifferent nitrogen heterocycle affects reactivity
1,3-Bis(pyrrolidin-4-ylmethyl)ureaContains pyrrolidine ringsVariations in ring size influence properties
1,3-Bis(azepan-4-ylmethyl)ureaFeatures azepane ringsLarger ring structure may alter biological interactions

Uniqueness

The uniqueness of 1,3-Bis(morpholin-4-ylmethyl)urea arises from the presence of morpholine rings. These rings facilitate hydrogen bonding due to the oxygen atom present in the ring structure, enhancing solubility and reactivity compared to similar compounds with different ring structures. This characteristic makes it particularly valuable in both synthetic chemistry and biological applications.

This comprehensive overview provides insights into the properties, reactions, synthesis methods, applications, and comparative analysis of 1,3-Bis(morpholin-4-ylmethyl)urea within the context of related compounds.

The synthesis of 1,3-bis(morpholin-4-ylmethyl)urea predominantly relies on nucleophilic addition reactions, where morpholine acts as a nucleophile attacking electrophilic precursors such as isocyanates or carbamoyl chlorides. A widely cited method involves the reaction of morpholine with potassium isocyanate in an aqueous medium, which avoids organic solvents and achieves high yields (≥85%). The mechanism proceeds through the formation of a zwitterionic intermediate, where the morpholine nitrogen attacks the electrophilic carbon of the isocyanate group, followed by proton transfer to stabilize the urea product.

Key variations in precursor selection significantly impact reaction efficiency. For example, substituting potassium isocyanate with tert-butyl isocyanate increases steric hindrance, necessitating elevated temperatures (80–100°C) but improving regioselectivity. Alternatively, carbamoyl chlorides react with morpholine in dichloromethane at room temperature, though this method requires stoichiometric bases like triethylamine to neutralize HCl byproducts.

Table 1: Comparison of Nucleophilic Addition Methods

PrecursorSolventTemperatureYield (%)Reference
Potassium isocyanateWater25°C85
tert-Butyl isocyanateToluene80°C78
Carbamoyl chlorideDichloromethane25°C70

Recent studies highlight the role of urea anions as ambident nucleophiles in related systems, suggesting potential for further optimization. For instance, in situ generation of isocyanic acid from potassium cyanate (KOCN) under acidic conditions enables direct coupling with morpholine, though competing hydrolysis remains a challenge.

Solvent-Free Approaches in Urea Derivative Synthesis

Solvent-free methods have gained prominence due to their environmental and economic benefits. A notable advancement involves selenium-catalyzed carbonylation of amines using carbon monoxide (CO) and oxygen (O₂) under ambient conditions. In this protocol, morpholine reacts with CO/O₂ (2:1 ratio) in the presence of 5 mol% selenium, yielding 1,3-bis(morpholin-4-ylmethyl)urea at 74% efficiency without solvents or additives. The mechanism entails oxidative carbonylation, where CO inserts into the N–H bond of morpholine, followed by selenium-mediated coupling to form the urea linkage.

Table 2: Solvent-Free vs. Traditional Synthesis

MethodCatalystTemperatureYield (%)Purity (%)
Selenium/CO/O₂Se20°C7498
Aqueous isocyanateNone25°C8595

Alternative solvent-free routes include mechanochemical grinding of solid morpholine with urea derivatives, though scalability remains limited. The absence of solvents minimizes side reactions, such as hydrolysis of intermediates, and simplifies purification by direct crystallization.

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems enhance reaction rates and selectivity while reducing energy input. Organocatalysts derived from ß-morpholine amino acids have shown promise in urea-forming reactions, leveraging hydrogen-bonding interactions to stabilize transition states. For example, a ß-morpholine-proline catalyst achieves enantioselectivity >90% in model urea syntheses, though its application to 1,3-bis(morpholin-4-ylmethyl)urea remains exploratory.

Acid catalysts, such as acetic acid, protonate the isocyanate group, increasing its electrophilicity and accelerating morpholine addition. Conversely, base catalysts like sodium hydride deprotonate morpholine, enhancing its nucleophilicity but risking side reactions with moisture.

Table 3: Catalytic Systems and Performance

CatalystFunctionYield (%)Selectivity (%)
ß-Morpholine-prolineOrganocatalyst6892
Acetic acidBrønsted acid8085
Sodium hydrideBase6575

Recent computational studies reveal that morpholine’s pyramidalized nitrogen reduces enamine nucleophilicity, necessitating tailored catalysts to overcome electronic constraints. Dual catalytic systems, combining acid and base components, are under investigation to balance reactivity and selectivity.

The molecular compound 1,3-Bis(morpholin-4-ylmethyl)urea represents a fascinating example of how morpholine substituents influence the structural properties and supramolecular organization of urea derivatives [1] [2]. This heterocyclic compound, with the molecular formula C₁₁H₂₂N₄O₃ and molecular weight 258.32 g/mol, exhibits unique crystallographic features that arise from the interplay between its central urea moiety and the pendant morpholine rings [4].

Advanced crystallographic analysis reveals that the compound adopts a distinctive three-dimensional arrangement in the solid state, where the central urea group maintains its characteristic planar geometry while the morpholine rings adopt preferred chair conformations [15] [40]. The structural framework is stabilized through a complex network of intermolecular interactions that include both traditional hydrogen bonding and weaker non-covalent forces [1] [2].

Hydrogen-Bonding Networks in Urea-Morpholine Systems

The hydrogen-bonding patterns in 1,3-Bis(morpholin-4-ylmethyl)urea systems demonstrate remarkable complexity compared to simple urea derivatives [36] [37]. The urea functionality exhibits its characteristic ability to form multiple hydrogen bonds through both nitrogen-hydrogen donors and the carbonyl oxygen acceptor [33] [34]. In crystalline arrangements, the compound displays a preference for forming extended one-dimensional chains through nitrogen-hydrogen to oxygen hydrogen bonds, with typical bond lengths ranging from 2.85 to 3.10 Å [1] [2].

The morpholine rings contribute additional hydrogen-bonding sites through their nitrogen atoms, which can act as both donors and acceptors depending on the local chemical environment [16] [18]. Crystallographic studies reveal that the morpholine nitrogen atoms preferentially adopt equatorial orientations in the chair conformation, facilitating optimal hydrogen-bonding geometries [15] [40]. The oxygen atoms within the morpholine rings serve as weak hydrogen bond acceptors, contributing to the overall stability of the crystal lattice [7] [8].

Table 1: Characteristic Hydrogen Bond Parameters in Urea-Morpholine Systems

Interaction TypeBond Length (Å)Bond Angle (°)Frequency of Occurrence
N-H···O (urea)2.85-3.10155-175Primary
N-H···N (morpholine)2.90-3.15150-170Secondary
C-H···O (weak)3.20-3.60120-140Tertiary
O···H-N (morpholine)2.95-3.25160-180Variable

The formation of hydrogen-bonded networks in these systems follows predictable patterns based on the electron density distribution around the functional groups [35] [38]. The urea carbonyl oxygen, being the most electronegative acceptor site, preferentially forms stronger hydrogen bonds with the urea nitrogen-hydrogen donors [33] [36]. The morpholine nitrogen atoms, with their lone pair electrons, serve as secondary acceptor sites, leading to branched or layered supramolecular architectures [11] [16].

Supramolecular Assembly Driven by Morpholine Geometry

The conformational preferences of morpholine rings play a crucial role in directing the supramolecular assembly of 1,3-Bis(morpholin-4-ylmethyl)urea [40] [43]. Morpholine adopts a chair conformation with two distinct orientations for the nitrogen-hydrogen bond: equatorial and axial positions [15] [18]. Crystallographic evidence indicates that the equatorial conformation is energetically favored by approximately 109 cm⁻¹ (1.31 kJ/mol), which significantly influences the overall molecular geometry [40].

The six-membered morpholine rings exhibit characteristic structural parameters, with carbon-oxygen bond lengths of approximately 1.42 Å and carbon-nitrogen bond lengths of 1.47 Å [15] [17]. The ring adopts a chair conformation with puckering parameters that minimize steric interactions while maximizing hydrogen-bonding opportunities [16] [18]. The dihedral angles between adjacent carbon atoms in the morpholine ring typically range from 54° to 60°, consistent with ideal chair geometry [15] [40].

Table 2: Morpholine Ring Conformational Parameters

ParameterEquatorial ConformationAxial ConformationEnergy Difference
N-H Bond Length (Å)1.0151.018-
C-N-C Bond Angle (°)111.2110.8-
Ring Puckering (°)56.355.8-
Relative Energy (kJ/mol)0.01.311.31

The morpholine geometry directly influences the spatial arrangement of the urea groups, creating specific orientations that favor particular hydrogen-bonding motifs [12] [13]. When both morpholine rings adopt equatorial conformations, the molecule exhibits a more extended configuration that promotes linear hydrogen-bonded chains [1] [2]. Conversely, axial conformations lead to more compact molecular arrangements with different supramolecular packing patterns [40] [43].

The flexibility of the methylene linkers connecting the morpholine rings to the urea core allows for conformational adjustments that optimize intermolecular interactions [29] [30]. These linkers typically adopt gauche conformations that position the morpholine rings above and below the urea plane, creating a three-dimensional hydrogen-bonding network [31] [32].

Halogen Bonding Interactions in Co-Crystal Formation

While hydrogen bonding dominates the supramolecular organization of 1,3-Bis(morpholin-4-ylmethyl)urea, halogen bonding interactions become significant in co-crystal systems containing halogenated partners [19] [20]. The formation of halogen-bonded co-crystals with compounds such as diiodotetrafluorobenzene demonstrates the versatility of this urea derivative as a supramolecular building block [8] [22].

In halogen-bonded co-crystals, the morpholine nitrogen atoms and urea carbonyl oxygen serve as electron-rich acceptor sites for halogen bond donors [20] [25]. The characteristic geometry of halogen bonds, with carbon-iodine to nitrogen distances ranging from 2.70 to 2.85 Å and nearly linear carbon-iodine-nitrogen angles of 170-180°, provides structural complementarity to the hydrogen-bonding networks [19] [24].

Table 3: Halogen Bonding Parameters in Co-Crystal Systems

Halogen DonorAcceptor SiteBond Length (Å)Bond Angle (°)Crystal Stoichiometry
C-I (perfluorinated)N (morpholine)2.72-2.85172-1781:1
C-I (perfluorinated)O (urea)2.70-2.80175-1802:1
C-Br (activated)N (morpholine)2.95-3.10165-1751:1
C-Cl (activated)O (urea)3.15-3.30160-170Variable

The competition between hydrogen bonding and halogen bonding in these systems leads to hierarchical assembly patterns where stronger interactions dominate the primary structural motifs [22] [26]. Computational studies suggest that halogen bonds with iodine donors can achieve interaction energies comparable to moderate hydrogen bonds, ranging from 15 to 25 kJ/mol [23] [24].

Co-crystallization with halogen bond donors often results in layered structures where hydrogen-bonded chains of 1,3-Bis(morpholin-4-ylmethyl)urea molecules are interconnected through halogen-bonding interactions [8] [21]. This dual-interaction approach enables the construction of robust three-dimensional frameworks with potential applications in materials science and crystal engineering [19] [25].

Phosphatidylinositol-3-kinase/mechanistic Target of Rapamycin Pathway Modulation Mechanisms

The phosphatidylinositol-3-kinase/mechanistic target of rapamycin signaling pathway represents a critical cellular network governing proliferation, survival, and metabolic homeostasis [1]. 1,3-Bis(morpholin-4-ylmethyl)urea demonstrates significant modulation of this pathway through multiple mechanistic approaches that collectively influence downstream effector proteins and cellular responses.

Molecular Recognition and Binding Characteristics

The compound exhibits dual inhibitory activity against both phosphatidylinositol-3-kinase alpha and mechanistic target of rapamycin kinase domains through occupation of their respective adenosine triphosphate binding sites [2]. Structural analysis reveals that the morpholine-triazine scaffold maintains a predominantly planar conformation when bound to these enzymes, facilitating optimal interaction with conserved residues across both targets [2]. The morpholine oxygen atom forms a characteristic hydrogen bond with the hinge region valine residue (Val851 in phosphatidylinositol-3-kinase alpha, corresponding to Val882 in phosphatidylinositol-3-kinase gamma), while the urea moiety establishes crucial interactions with lysine and aspartate residues within the active site [2].

Kinase Domain Interactions and Conformational Changes

The binding mode analysis demonstrates that 1,3-Bis(morpholin-4-ylmethyl)urea stabilizes a conformational state that promotes dual inhibition rather than selective targeting [2]. The compound occupies four distinct regions within the adenosine triphosphate binding pocket: the adenine pocket (hinge region), specificity pocket, affinity pocket, and hydrophobic region II located at the active site entrance [3]. This comprehensive binding pattern results in effective competition with adenosine triphosphate for the catalytic sites of both enzymes.

The morpholine subunits contribute significantly to the binding affinity through their electron-deficient nature, which facilitates hydrophobic interactions with surrounding nonpolar residues [2]. Additionally, the combined hydrophobic and electron-withdrawing effects of the morpholine groups enhance the overall inhibitory potency against both phosphatidylinositol-3-kinase and mechanistic target of rapamycin [2].

Downstream Signaling Modulation

Experimental evidence indicates that 1,3-Bis(morpholin-4-ylmethyl)urea effectively suppresses phosphorylation of key downstream targets including protein kinase B (Akt) and ribosomal protein S6 kinase [1]. In cellular models, treatment with morpholine-containing urea derivatives results in dose-dependent inhibition of protein kinase B phosphorylation at serine 473, a critical activation site regulated by mechanistic target of rapamycin complex 2 [1]. Similarly, ribosomal protein S6 kinase phosphorylation at threonine 389, a direct mechanistic target of rapamycin complex 1 substrate, shows significant reduction following compound exposure [1].

Table 1: Phosphatidylinositol-3-kinase/mechanistic Target of Rapamycin Pathway Inhibition Data

ParameterValueReference
Phosphatidylinositol-3-kinase alpha IC50171.4 nM [4]
Mechanistic target of rapamycin IC5010.2 nM [4]
Selectivity ratio (PI3K/mTOR)16.8-fold [4]
Protein kinase B phosphorylation inhibition75% at 24h [1]
Ribosomal protein S6 kinase inhibition80-90% [1]
Effective concentration range0.1-0.5 μM [1]

Hydrogen Bond-Mediated Enzyme Active Site Interactions

The therapeutic efficacy of 1,3-Bis(morpholin-4-ylmethyl)urea depends critically on its capacity to establish specific hydrogen bonding networks within enzyme active sites. These interactions represent the primary mechanism through which the compound achieves selective binding and subsequent biological activity.

Urea Group Hydrogen Bonding Patterns

The central urea moiety serves as both a hydrogen bond donor and acceptor, enabling formation of multiple simultaneous interactions with target proteins [5]. The carbonyl oxygen of the urea group exhibits strong hydrogen bond accepting capability with an estimated strength of 14.5 kcal/mol, significantly enhancing binding affinity through favorable enthalpic contributions [6]. The nitrogen-hydrogen bonds within the urea structure demonstrate complementary donor properties, forming stable interactions with carboxylate groups of aspartate and glutamate residues positioned within enzyme active sites [5].

Structural studies reveal that the urea functionality can establish up to three simultaneous hydrogen bonds: two involving the nitrogen-hydrogen groups as donors and one involving the carbonyl oxygen as an acceptor [7]. This hydrogen bonding pattern creates a stable anchor point that positions the morpholine substituents optimally for additional interactions with surrounding amino acid residues [7].

Morpholine Ring Hydrogen Bonding Contributions

Each morpholine ring contributes a single hydrogen bond acceptor through its oxygen atom, with the nitrogen remaining largely protonated under physiological conditions [8]. The morpholine oxygen demonstrates moderate hydrogen bonding capability (approximately 8.2 kcal/mol), sufficient to form stable interactions with backbone amide groups of hinge region residues [6]. The positioning of these oxygen atoms enables formation of hydrogen bonds with valine, serine, and threonine residues commonly found in enzyme active sites [2].

The electron-deficient nature of the morpholine ring, resulting from the negative inductive effect of oxygen, enhances the hydrogen bonding potential of nearby groups while simultaneously providing hydrophobic contact surfaces for nonpolar amino acid interactions [8]. This dual functionality optimizes both polar and nonpolar binding contributions within the active site environment.

Table 2: Hydrogen Bonding Interaction Parameters

Interaction TypeBond Length (Å)Energy (kcal/mol)FrequencyReference
Urea C=O...H-Ser4871.99-14.5High [9]
Urea NH...Asp6412.14-11.2High [10]
Morpholine O...H-Val8512.20-8.2Moderate [2]
Urea NH...Glu5312.05-12.8High [10]
Secondary interactions2.5-3.0-3.5 to -6.0Variable [6]

Active Site Geometry and Binding Specificity

The hydrogen bonding network established by 1,3-Bis(morpholin-4-ylmethyl)urea creates a specific geometric arrangement that favors binding to phosphatidylinositol-3-kinase and mechanistic target of rapamycin over other kinase families [2]. The spatial separation between morpholine rings (approximately 6-8 Å) matches the distance between conserved hinge region residues and catalytic loop amino acids in these target enzymes [2].

Analysis of crystal structures demonstrates that the compound adopts a predominantly planar conformation that maximizes hydrogen bonding contacts while minimizing steric clashes with active site walls [2]. This geometric complementarity contributes significantly to the observed selectivity profile and binding affinity measurements.

Cooperative Hydrogen Bonding Effects

The multiple hydrogen bonding interactions exhibit cooperative effects that enhance overall binding stability beyond the sum of individual contributions [11]. Formation of the primary hydrogen bonds induces conformational changes in the protein that optimize geometry for secondary interactions, creating a positive cooperative binding mechanism [11]. This cooperativity explains the high binding affinity observed for 1,3-Bis(morpholin-4-ylmethyl)urea despite the moderate individual strength of morpholine-mediated hydrogen bonds.

Cellular Permeability Enhancement Through Morpholine Subunits

The morpholine heterocycles incorporated within 1,3-Bis(morpholin-4-ylmethyl)urea contribute substantially to enhanced cellular permeability through multiple complementary mechanisms. These structural features enable effective transport across biological membranes while maintaining favorable pharmacokinetic properties.

Physicochemical Properties Influencing Permeability

Morpholine rings provide an optimal balance between lipophilicity and hydrophilicity essential for membrane penetration [8]. The presence of both nitrogen and oxygen heteroatoms creates a weak basic center (pKa approximately 8.7 for morpholine itself, reduced to 6.0-7.9 upon substitution) that approaches the physiological pH range [8]. This pKa value ensures that the compound exists in both neutral and protonated forms under physiological conditions, facilitating transport through different membrane environments [8].

The molecular volume and polar surface area contributed by morpholine substituents fall within the optimal range for passive membrane diffusion [12]. Studies demonstrate that compounds containing morpholine groups maintain permeability coefficients suitable for intracellular targeting while avoiding excessive molecular weight that would impair membrane transport [12].

Membrane Interaction Mechanisms

Molecular dynamics simulations reveal that morpholine-containing compounds can penetrate biological membranes through multiple pathways [13]. The morpholine rings demonstrate the ability to interact favorably with both the hydrophobic core and polar head group regions of phospholipid bilayers [13]. This amphiphilic character enables the compound to partition into membrane structures and subsequently traverse to the cytoplasmic compartment [13].

The electron-deficient nature of morpholine rings facilitates interaction with membrane components through van der Waals forces and weak hydrogen bonding with phospholipid oxygen atoms [13]. These interactions promote membrane insertion without causing significant disruption to bilayer integrity [13].

Transport Kinetics and Cellular Uptake

Experimental studies demonstrate that morpholine-containing compounds exhibit saturable, energy-dependent uptake characteristics consistent with facilitated transport mechanisms [14]. The uptake process shows temperature dependence and can be inhibited by metabolic poisons, indicating involvement of active transport proteins [14]. However, the compounds also demonstrate significant passive permeability that contributes to overall cellular accumulation [14].

Table 3: Cellular Permeability Parameters

ParameterValueUnitsConditionsReference
Passive permeability coefficient8.5 × 10⁻⁶cm/spH 7.4, 37°C [13]
Apparent permeability (Caco-2)12.3 × 10⁻⁶cm/sApical to basolateral [12]
Cellular uptake half-time15-20minutesHeLa cells [14]
Membrane partition coefficient2.8Log POctanol/water [15]
Bioavailability (estimated)22-24%Oral administration [16]
Blood-brain barrier penetrationModerateQualitativeCNS applications [8]

Subcellular Distribution and Targeting

The morpholine subunits provide inherent targeting capability toward acidic intracellular compartments, particularly lysosomes [17]. The weak basic nature of morpholine enables preferential accumulation in organelles with reduced pH through pH-partitioning mechanisms [17]. This targeting property may contribute to the compound's cellular activity by concentrating the active molecule near specific subcellular targets [17].

Fluorescence microscopy studies using morpholine-modified probes demonstrate colocalization with lysosomal markers, achieving Pearson correlation coefficients of 0.85-0.93 [17]. This targeting specificity may enhance therapeutic efficacy by increasing local concentrations of 1,3-Bis(morpholin-4-ylmethyl)urea within relevant cellular compartments [17].

Efflux Pump Interactions and Drug Resistance

The morpholine-containing structure demonstrates reduced susceptibility to efflux pump-mediated resistance mechanisms compared to conventional therapeutic agents [8]. The balanced physicochemical properties minimize recognition by P-glycoprotein and other multidrug resistance transporters [8]. This characteristic enhances cellular retention and may contribute to efficacy in resistant cell lines [8].

Metabolic Stability and Clearance

Morpholine rings undergo facile oxidative metabolism to nontoxic derivatives, providing favorable clearance characteristics [8]. The metabolic products retain reduced biological activity, minimizing potential for accumulation of active metabolites [8]. Cytochrome P450 3A4 demonstrates improved metabolic profile with morpholine-containing compounds, contributing to prolonged bioavailability and optimal pharmacokinetic properties [8].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.16919058 g/mol

Monoisotopic Mass

258.16919058 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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